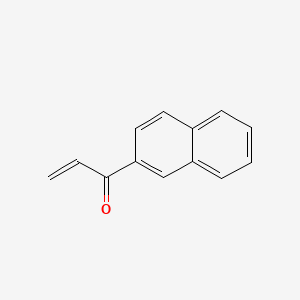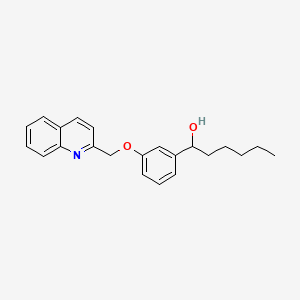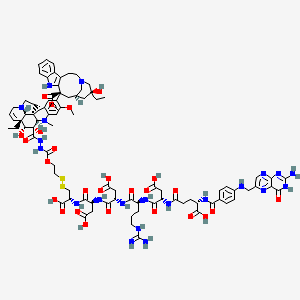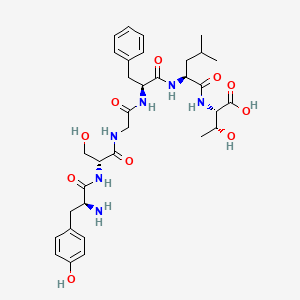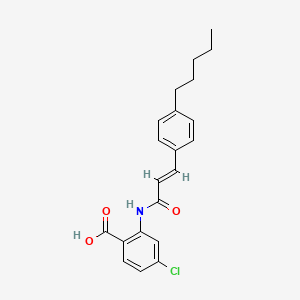![molecular formula C14H14O4S B1663103 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone CAS No. 72775-91-8](/img/structure/B1663103.png)
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone is a synthetic compound that belongs to the class of vitamin K analogs. It is commonly known as menadione or vitamin K3. Menadione is an essential nutrient that plays a crucial role in the blood clotting process. It is also used as a dietary supplement and in the treatment of various medical conditions.
Applications De Recherche Scientifique
Chemical and Pharmacological Properties : Naphthoquinones, including variants similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, exhibit a range of pharmacological activities like antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. Their hemi-synthesis has been described in detail (Mbaveng & Kuete, 2014).
Antibacterial and Modulatory Activity : Derivatives of naphthoquinone, including structures similar to the compound , have been assessed for their antibacterial and modulatory activity. Computational models and in vitro studies suggest potential as antibacterial agents (Figueredo et al., 2020).
Electrochemical Properties for Biosensing : Naphthoquinone derivatives exhibit electroactive properties. An analysis of their redox reactions reveals potential applications in electrochemical biosensing, which can be sensitive to pH variations (March et al., 2008).
Binding to Serum Albumin Proteins : Certain naphthoquinone derivatives show selective binding to serum albumin proteins, which has implications for their cytotoxicity and potential therapeutic applications (Jali et al., 2014).
Synthesis and Biological Evaluation for Antiplatelet Activity : Thio-derivatives of naphthoquinones, including compounds structurally similar to 2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, have been synthesized and evaluated for their potential in treating thrombus formation. The structure-activity relationship indicates that certain modifications enhance antiplatelet activity (Monroy-Cárdenas et al., 2020).
Cytotoxic Activity of Derivatives : Synthesized naphthoquinone derivatives demonstrate cytotoxic activity against various tumor cell lines, indicating potential applications in cancer treatment (da Silva et al., 2012).
Antimicrobial Activity : Some naphthoquinone derivatives exhibit antimicrobial activity against bacteria and fungi, suggesting their potential in developing new drugs (Shakh et al., 2017).
Optical Properties in Pigmentation : Naphthoquinone-based pigments, including those with structural similarities, show variation in optical properties influenced by different substituents. This has implications in fields like pigment chemistry (Sako et al., 2017).
Synthesis of Novel Thio-Substituted Aminonaphthoquinones : Novel thio-substituted aminonaphthoquinones have been synthesized, potentially offering applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).
Propriétés
Numéro CAS |
72775-91-8 |
|---|---|
Nom du produit |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone |
Formule moléculaire |
C14H14O4S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropylsulfanyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3 |
Clé InChI |
NJJAOZZTWPVIAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O |
Synonymes |
2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



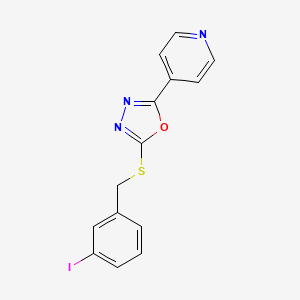
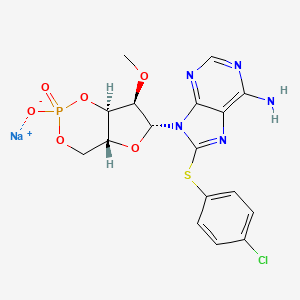
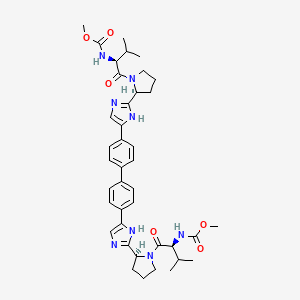
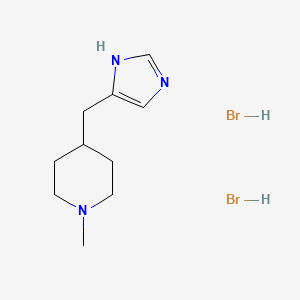
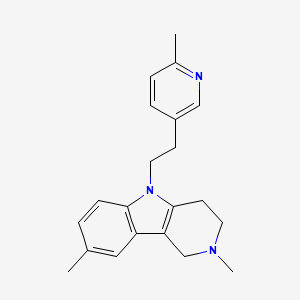
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
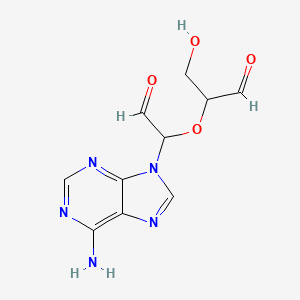
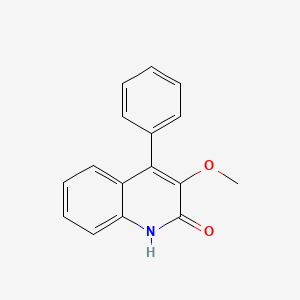
![12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid](/img/structure/B1663029.png)
